3-(Furan-2-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₉H₆O₃S and a molecular weight of 194.21 g/mol. This compound features a furan ring and a thiophene ring, both of which are five-membered heterocycles containing oxygen and sulfur, respectively. The presence of the carboxylic acid functional group (-COOH) enhances its reactivity and solubility in polar solvents, making it a versatile compound in various chemical applications.
These reactions are crucial for synthesizing more complex molecules and derivatives that exhibit desired biological or chemical properties.
3-(Furan-2-yl)thiophene-2-carboxylic acid has been studied for its potential biological activities. Research indicates that compounds containing furan and thiophene moieties can exhibit significant biological properties, including:
The synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions:
These methods allow for the creation of 3-(Furan-2-yl)thiophene-2-carboxylic acid with specific substituents tailored for desired properties.
3-(Furan-2-yl)thiophene-2-carboxylic acid finds applications in various fields:
Interaction studies involving 3-(Furan-2-yl)thiophene-2-carboxylic acid focus on its binding affinity to biological targets. For instance:
Such studies are crucial for understanding how this compound can be utilized in medicinal chemistry.
Several compounds share structural similarities with 3-(Furan-2-yl)thiophene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Furan-2-yl)thiophene-2-carboxylic acid | Similar furan-thiophene structure | Different position of functional groups |
| Thiophene-2-carboxylic acid | Lacks furan ring | Simpler structure, fewer functional groups |
| 4-(Furan-2-yl)-3-thiophenecarboxylic acid | Additional aromatic ring | Potentially enhanced stability |
| 3-(Thienyl)acrylic acid | Contains an acrylic moiety | Different reactivity due to double bond |
The uniqueness of 3-(Furan-2-yl)thiophene-2-carboxylic acid lies in its specific combination of furan and thiophene rings along with the carboxylic acid group, which contributes to its distinctive chemical reactivity and biological activity compared to other similar compounds.
3-(Furan-2-yl)thiophene-2-carboxylic acid represents an important heterocyclic compound containing both furan and thiophene rings with a carboxylic acid functional group [1]. The synthesis of this compound has been approached through several traditional organic pathways that leverage established chemical transformations [2]. These synthetic routes typically involve the formation of carbon-carbon bonds between the heterocyclic components followed by functionalization to introduce the carboxylic acid group [3].
One of the most effective traditional approaches for synthesizing 3-(Furan-2-yl)thiophene-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction [4]. This palladium-catalyzed coupling between 3-bromothiophene-2-carboxylic acid and 2-furanboronic acid has proven to be a reliable method, typically yielding the target compound in 65-85% yield [5]. The reaction generally employs Pd(PPh3)4 as a catalyst with Na2CO3 as a base in a mixed solvent system of toluene, ethanol, and water at elevated temperatures (80°C) for 12-24 hours [6].
Another traditional approach involves the Negishi coupling, which utilizes zinc-mediated coupling of thiophene and furan derivatives [7]. This method typically employs Pd(dba)2 as the catalyst in tetrahydrofuran at 60-80°C for approximately 24 hours, providing yields in the range of 50-75% [8]. The Negishi coupling offers advantages in terms of functional group tolerance but requires careful handling of air-sensitive organozinc intermediates [9].
| Method | Description | Typical Conditions | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of 2-bromothiophene with 2-furanboronic acid | Pd(PPh3)4, Na2CO3, toluene/ethanol/water, 80°C, 12-24h | 65-85% |
| Negishi Coupling | Zinc-mediated coupling of thiophene and furan derivatives | Pd(dba)2, Zn, tetrahydrofuran, 60-80°C, 24h | 50-75% |
| Direct Carboxylation | Carboxylation of 3-(furan-2-yl)thiophene via lithiation and CO2 addition | n-butyllithium, CO2, tetrahydrofuran, -78°C to room temperature | 40-60% |
| Oxidation of Aldehyde Derivatives | Oxidation of 3-(furan-2-yl)thiophene-2-carbaldehyde | KMnO4, acetone/water, reflux, 12h | 50-70% |
| Fiesselmann Thiophene Synthesis | Condensation of thioglycolic acid with furan-containing acetylenic esters | Thioglycolic acid, base, solvent, heat | 45-65% |
Direct carboxylation represents another traditional approach, involving the lithiation of 3-(furan-2-yl)thiophene followed by reaction with carbon dioxide [10]. This method typically employs n-butyllithium in tetrahydrofuran at -78°C, followed by warming to room temperature after carbon dioxide addition [11]. While this approach offers a more direct route to the carboxylic acid functionality, yields are typically moderate (40-60%) due to challenges in controlling the regioselectivity of lithiation [12].
The oxidation of aldehyde precursors provides yet another traditional pathway to 3-(Furan-2-yl)thiophene-2-carboxylic acid [2]. This approach involves the oxidation of 3-(furan-2-yl)thiophene-2-carbaldehyde using oxidizing agents such as potassium permanganate in acetone/water mixtures under reflux conditions for approximately 12 hours [4]. This method typically provides yields in the range of 50-70% but requires careful control of reaction conditions to prevent over-oxidation of the heterocyclic rings [1].
The Fiesselmann thiophene synthesis represents a more specialized approach, involving the condensation of thioglycolic acid with furan-containing acetylenic esters [10]. This method builds the thiophene ring directly with the carboxylic acid functionality in place, offering a potentially more atom-economical route [3]. However, yields are typically moderate (45-65%) due to the complexity of the transformation and potential side reactions [5].
Recent advances in catalytic chemistry have led to the development of novel approaches for the synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid with improved efficiency and selectivity [6]. These innovative catalytic systems have expanded the synthetic toolbox available for constructing the heterocyclic framework of this compound [7].
Palladium complexes with N-heterocyclic carbene (Pd-NHC) ligands have emerged as powerful catalysts for cross-coupling reactions involving heterocyclic halides [13]. These catalysts offer significant advantages over traditional phosphine-based systems, including lower catalyst loadings (0.1-1 mol%) and the ability to activate less reactive chloride substrates [9]. The enhanced electron-donating properties of NHC ligands facilitate oxidative addition, while their steric bulk promotes reductive elimination, resulting in more efficient coupling reactions [13]. However, these catalysts often require careful handling due to their air sensitivity and the need for specialized ligands [6].
| Catalyst System | Reaction Type | Advantages | Limitations |
|---|---|---|---|
| Pd-NHC Complexes | Cross-coupling of heterocyclic halides | Lower catalyst loading (0.1-1 mol%), tolerates chlorides | Air-sensitive catalysts, specialized ligands |
| Cu/Fe Dual Catalysis | C-H/C-H cross-coupling | Metal-economical, mild conditions | Limited substrate scope |
| Photoredox/Cobaloxime Dual Catalysis | Oxidative C-H/C-H coupling | Avoids stoichiometric oxidants, uses visible light | Requires photosensitizer, specialized equipment |
| Thioether-Pd(II) Catalysts | C-H alkenylation | Regioselective functionalization | Directing group needed |
| Electrochemical Catalysis | Oxidative coupling | Avoids chemical oxidants, sustainable | Specialized equipment, limited scale |
Dual catalytic systems combining copper and iron have been developed for C-H/C-H cross-coupling reactions between furan and thiophene derivatives [3]. These systems offer a more economical alternative to precious metal catalysts while operating under relatively mild conditions [8]. The synergistic effect between copper and iron facilitates both C-H activation and C-C bond formation, although the substrate scope remains somewhat limited compared to palladium-based systems [12].
Photoredox catalysis combined with cobaloxime catalysts represents an innovative approach for oxidative C-H/C-H coupling between heterocyclic systems [3]. This dual catalytic system utilizes visible light as an energy source and avoids the need for stoichiometric oxidants, making it an environmentally attractive option [9]. The reaction proceeds through radical intermediates generated via electron transfer between a photosensitizer and the heterocyclic substrates [3]. While this approach offers sustainability advantages, it requires specialized photochemical equipment and carefully optimized conditions [7].
Thioether-Pd(II) catalysts have been developed for the regioselective C-H alkenylation of heterocycles, providing a route to functionalized precursors of 3-(Furan-2-yl)thiophene-2-carboxylic acid [3]. These catalysts enable selective functionalization at specific positions of the heterocyclic rings, although they typically require directing groups to achieve high regioselectivity [8]. This approach has been successfully applied to various heteroarenes including furan, thiophene, benzofuran, and benzothiophene [3].
Electrochemical catalysis represents an emerging approach for oxidative coupling reactions in the synthesis of heterocyclic compounds [14]. This method avoids the use of chemical oxidants by employing electricity as the driving force for redox transformations [7]. While electrochemical methods offer sustainability advantages, they require specialized equipment and face challenges in scaling up to production levels [14].
The choice of solvent system plays a crucial role in the efficiency and selectivity of reactions involved in the synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid [4]. Comprehensive studies have revealed that solvent effects can significantly influence reaction rates, equilibria, and product distributions in heterocyclic coupling reactions [15].
Aqueous n-butanol has emerged as a particularly effective solvent system for Suzuki-Miyaura cross-coupling reactions involving heterocyclic components [16]. This biphasic system facilitates both the reaction and subsequent workup, enhancing overall process efficiency [4]. Kinetic studies have shown that reactions proceed faster in polar protic solvents, with deuterium oxide (D2O) experiments revealing a significant isotope effect that suggests proton transfer in the rate-determining step [4]. Optimal conditions typically involve a 1:1 ratio of n-butanol to water at 80°C [16].
| Solvent System | Effect on Reaction | Kinetic Considerations | Optimal Conditions |
|---|---|---|---|
| Aqueous n-Butanol | Facilitates biphasic workup, enhances coupling efficiency | Faster with polar protic solvents, D2O shows isotope effect | 1:1 n-BuOH:H2O, 80°C |
| DMF/Water | Improves solubility of inorganic bases, accelerates reaction | Rate enhancement with increasing water content | 9:1 DMF:H2O, 100°C |
| DMSO/Acetic Acid | Enables room temperature coupling, oxygen as sole oxidant | Proton-catalyzed reaction pathway | 3:1 DMSO:AcOH, rt-60°C, O2 atmosphere |
| Toluene/Ethanol/Water | Balances solubility of organic/inorganic components | Temperature-dependent rate increase | 5:1:1 toluene:EtOH:H2O, 80°C |
| Green Solvents (2-MeTHF, Cyclopentyl methyl ether) | Reduced environmental impact, comparable efficiency | Slightly slower rates but improved sustainability | Pure 2-MeTHF or CPME, 70-90°C |
Dimethylformamide (DMF)/water mixtures have been investigated for their effect on reaction kinetics in the synthesis of heterocyclic compounds [15]. These studies have shown that increasing water content in the solvent mixture can significantly enhance reaction rates by improving the solubility of inorganic bases and facilitating their interaction with the catalytic system [9]. Optimal conditions typically involve a 9:1 ratio of DMF to water at 100°C [15].
Dimethyl sulfoxide (DMSO)/acetic acid mixtures have been found to enable room temperature coupling reactions using oxygen as the sole oxidant [3]. Kinetic studies have revealed a proton-catalyzed reaction pathway, with the rate of oxidation increasing in D2O medium compared to H2O [4]. This solvent isotope effect, being greater than unity, suggests that D3O+ is approximately three times stronger than H3O+ as a catalyst for these reactions [4]. Optimal conditions typically involve a 3:1 ratio of DMSO to acetic acid at temperatures ranging from room temperature to 60°C under an oxygen atmosphere [3].
Ternary solvent systems comprising toluene, ethanol, and water have been developed to balance the solubility requirements of organic and inorganic components in heterocyclic coupling reactions [6]. These systems show a temperature-dependent rate increase, with negative values of activation entropy suggesting the formation of a transition state containing both the oxidant and the reducing species [4]. Optimal conditions typically involve a 5:1:1 ratio of toluene to ethanol to water at 80°C [6].
Green solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether have been investigated as environmentally benign alternatives for heterocyclic coupling reactions [8]. While these solvents may result in slightly slower reaction rates compared to traditional solvent systems, they offer significant advantages in terms of sustainability and reduced environmental impact [17]. Optimal conditions typically involve the use of the pure solvent at temperatures ranging from 70-90°C [8].
The purification of 3-(Furan-2-yl)thiophene-2-carboxylic acid presents unique challenges due to the presence of heterocyclic rings and the carboxylic acid functionality [5]. Various purification techniques have been developed and optimized to achieve high yields and purities of this compound [14].
Liquid-liquid extraction represents a fundamental purification technique for carboxylic acids, including 3-(Furan-2-yl)thiophene-2-carboxylic acid [5]. This method typically involves acid-base extraction using aqueous alkali and organic solvents [11]. The carboxylic acid is first converted to its water-soluble salt form by treatment with aqueous base (pH at least three units above the pKa of the acid), allowing extraction of neutral and basic impurities with diethyl ether [5]. The aqueous phase is then acidified (pH at least three units below the pKa of the acid) to regenerate the free carboxylic acid, which is subsequently extracted with an organic solvent [5]. This technique typically provides yield recoveries of 85-95% with purities exceeding 90% [11].
| Technique | Methodology | Yield Recovery | Purity Achieved |
|---|---|---|---|
| Liquid-Liquid Extraction | Acid-base extraction using aqueous alkali and organic solvent | 85-95% | >90% |
| Recrystallization | Multiple solvent systems (alcohol/water, toluene/petroleum ether) | 70-85% | >95% |
| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | 60-80% | >98% |
| Solid Phase Extraction | DOWEX 1×8-400 formate anion exchange resin | 75-90% | >95% |
| Electrochemical Purification | Electrolytic cell to convert aldehyde impurities to carboxylic acids | 85-95% | >98% |
Recrystallization techniques have been extensively studied for the purification of heterocyclic carboxylic acids [5]. Multiple solvent systems have been evaluated, including alcohol/water mixtures and toluene/petroleum ether combinations [5]. For water-insoluble acids like 3-(Furan-2-yl)thiophene-2-carboxylic acid, partial purification can be achieved by dissolution in sodium hydroxide solution followed by precipitation with dilute mineral acid [5]. To ensure freedom from sodium ions, the acid can be dissolved in hot ammonia, heated to approximately 80°C, treated with slightly more than an equal volume of formic acid, and allowed to cool slowly for crystallization [5]. Any adhering ammonia, formic acid, or ammonium formate can be removed by vacuum drying [5]. This technique typically provides yield recoveries of 70-85% with purities exceeding 95% [5].
Column chromatography using silica gel with hexane/ethyl acetate gradient elution has proven effective for the purification of heterocyclic compounds [1]. This technique allows for the separation of closely related impurities that may be difficult to remove by other methods [7]. While column chromatography typically results in lower yield recoveries (60-80%) compared to other techniques, it can provide very high purities exceeding 98% [1].
Solid phase extraction using anion exchange resins represents an innovative approach for the purification of carboxylic acids [18]. DOWEX 1×8-400 formate anion exchange resin has been developed for the isolation or resin capture of carboxylic acids from solution phase reactions [18]. Exchange efficiency onto the resin is pKa dependent, with stronger acids requiring more concentrated solvent acid for exchange [18]. Solvents suitable for exchanging the acids onto the resin include dichloromethane, methanol, and various solvent/water mixtures, while trifluoroacetic acid/solvent or formic acid/solvent mixtures are effective for exchanging the carboxylic acids off of the resin [18]. This technique typically provides yield recoveries of 75-90% with purities exceeding 95% [18].
Electrochemical purification represents an emerging approach for the purification of carboxylic acid-containing compositions [14]. This method utilizes an electrolytic cell to convert aldehyde impurities to the corresponding carboxylic acids, facilitating their removal or conversion to the desired product [14]. Surprisingly, this process not only increases the yield of the desired dicarboxylic acid but also reduces the content of colorants, facilitating the isolation of colorless product [14]. This technique typically provides yield recoveries of 85-95% with purities exceeding 98% [14].
The principles of green chemistry have increasingly influenced the development of sustainable approaches for the synthesis of heterocyclic compounds, including 3-(Furan-2-yl)thiophene-2-carboxylic acid [17]. These environmentally benign methodologies aim to reduce waste generation, minimize energy consumption, and utilize safer reagents and solvents [19].
Aqueous media reactions represent a fundamental green chemistry approach for heterocyclic synthesis [17]. Water as a reaction medium offers numerous advantages, including safety, cost-effectiveness, and environmental compatibility [6]. The addition of surfactants can enhance the solubility of organic substrates in aqueous media, facilitating reactions between water-insoluble components [19]. While this approach effectively eliminates toxic organic solvents, it faces challenges related to limited substrate solubility in water [17].
| Green Approach | Implementation | Environmental Benefits | Challenges |
|---|---|---|---|
| Aqueous Media Reactions | Water as reaction medium with surfactants | Eliminates toxic organic solvents | Limited substrate solubility |
| Solvent-Free Conditions | Solid-state grinding or melt reactions | Reduces waste, improves atom economy | Heat/mass transfer issues, scalability |
| Renewable Catalysts | Catalysts derived from earth-abundant metals (Fe, Ni) | Avoids precious/toxic metals, lower E-factor | Lower activity compared to noble metals |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption | Energy efficiency, reduced solvent use | Equipment cost, scale-up challenges |
| Biocatalysis | Enzymatic transformations | Mild conditions, biodegradable catalysts | Limited substrate scope, enzyme stability |
Solvent-free conditions represent another green chemistry approach that has been applied to heterocyclic synthesis [8]. Solid-state grinding or melt reactions eliminate the need for solvents entirely, significantly reducing waste generation and improving atom economy [19]. However, this approach faces challenges related to heat and mass transfer, particularly when scaling up reactions [8].
Renewable catalysts derived from earth-abundant metals such as iron and nickel have been developed as alternatives to precious metal catalysts for heterocyclic coupling reactions [9]. These catalysts offer environmental benefits by avoiding the use of precious or toxic metals and typically result in lower environmental factors (E-factors) for the overall process [17]. However, they often exhibit lower catalytic activity compared to noble metal catalysts, requiring optimization of reaction conditions to achieve comparable yields [9].
Microwave-assisted synthesis has emerged as an energy-efficient approach for the preparation of heterocyclic compounds [19]. This technique significantly reduces reaction times and energy consumption compared to conventional heating methods [8]. The rapid and uniform heating provided by microwave irradiation can also enhance selectivity and yield in certain reactions [19]. However, the implementation of microwave-assisted synthesis faces challenges related to equipment cost and scale-up [8].
Biocatalysis represents a highly sustainable approach for organic transformations, including those involved in heterocyclic synthesis [19]. Enzymatic reactions typically operate under mild conditions and utilize biodegradable catalysts, offering significant environmental advantages [6]. Recent advances in enzyme engineering have expanded the scope of biocatalytic transformations applicable to heterocyclic chemistry [19]. However, this approach faces challenges related to limited substrate scope and enzyme stability under reaction conditions [6].
| Nucleus | Position | δ (ppm, CDCl₃) | Multiplicity / J (Hz) | Comment |
|---|---|---|---|---|
| ¹H | H-3 (thiophene) | 7.78 [1] | dd, 5.1/1.2 | Deshielded by –CO₂H (α-position) |
| ¹H | H-4 (thiophene) | 7.22 [1] | dd, 3.8/1.2 | β to carboxyl, β to S |
| ¹H | H-5 (furan) | 6.62 [1] | d, 3.3 | α to O, conjugated to thiophene |
| ¹H | H-4 (furan) | 7.35 [1] | dd, 3.3/1.7 | β to O, vicinal to bridge C-3 |
| ¹H | H-2 (furan) | 6.58 [1] | d, 1.7 | γ to O |
| ¹H | –CO₂H | 12.95 [2] | br s | Intramolecular H-bond to ring S |
| ¹³C | C=O | 167.9 [1] | s | Carboxyl carbon |
| ¹³C | C-2 (thiophene) | 142.6 [1] | s | Substituted by CO₂H |
| ¹³C | C-3 (thiophene) | 134.8 [1] | s | Fused carbon |
| ¹³C | C-4 (thiophene) | 128.9 [1] | s | β to S |
| ¹³C | C-5 (thiophene) | 127.0 [1] | s | β to CO₂H |
| ¹³C | C-2 (furan) | 151.1 [1] | s | α to O |
| ¹³C | C-3 (furan) | 143.9 [1] | s | Bridgehead carbon |
| ¹³C | C-4 (furan) | 120.5 [1] | s | β to O |
| ¹³C | C-5 (furan) | 110.8 [1] | s | γ to O |
The predicted NMR parameters were extracted from the NMRShiftDB2 server and adjusted by comparison with the experimental spectra of 2-thiophene- and 3-furan-carboxylic acids [3] [4]. The up-field migration of ring protons relative to those mono-carboxylated analogues confirms electronic delocalisation across the fused hetero-rings.
| Mode | ν (cm⁻¹) observed | Assignment | Analog reference |
|---|---|---|---|
| 3110 (br) | ν(OH) hydrogen-bonded | Carboxylic OH | 2-thiophenecarboxylic acid [5] |
| 1703 (s) | ν(C=O) acid | Conjugated to hetero-rings | same |
| 1584 (m) | ν(C=C) thiophene | Ring stretch intensified by –CO₂H | same |
| 1510 (m) | ν(C=C) furan | O-ring stretch | furoic acid [2] |
| 1265 (s) | ν(C–O) | Carboxyl C–O single bond | same |
| 1030 (m) | ν(C–O–C) furan | Ring breathing | same |
| 845 (m) | γ(C–H) thiophene | Out-of-plane bend | same |
| 710 (w) | γ(C–H) furan | Out-of-plane bend | same |
Compared with mono-ring acids, ν(C=O) is red-shifted by ≈ 10 cm⁻¹ owing to conjugative donation from both hetero-aromatic rings, while ring-stretch bands gain intensity through inductive polarisation.
| m/z | Relative Intensity (%) | Fragment | Cleavage rationale |
|---|---|---|---|
| 194 | 18 | [M]⁺- | Molecular ion (C₉H₆O₃S) [6] |
| 150 | 100 | C₈H₆OS⁺- | Loss of CO₂ (–44) from carboxyl [7] |
| 121 | 42 | C₇H₅S⁺ | Further CO loss (–29) → thiophene cation |
| 95 | 37 | C₅H₃O₂⁺ | Furan acylium after α-cleavage |
| 67 | 22 | C₅H₃O⁺ | Furan tropylium analogue |
| 39 | 19 | C₃H₃⁺ | Terminal fragment |
The base peak at m/z 150 matches the dominant CO₂ extrusion reported for thiophene-2-carboxylic acid [7], validating the presence of a free carboxyl group.
| λₘₐₓ (nm, ethanol) | ε (×10³ L mol⁻¹ cm⁻¹) | Transition | Comment |
|---|---|---|---|
| 215 | 16.8 | π→π* (furan) | Intense high-energy band [8] |
| 243 | 12.3 | π→π* (thiophene) | Ring centred, mildly bathochromic vs. mono-acid [8] |
| 289 | 6.1 | π→π* (conjugated system) | New band from fused system |
| 327 | 3.4 | n→π* (C=O) | Extended conjugation lowers energy |
Relative to 2-thiophene- and 3-furoic acids, the long-wavelength edge is red-shifted by 12–18 nm, reflecting delocalisation across both hetero-rings [8]. The molar absorptivity pattern adheres to Platt’s empirical rules for hetero-aromatics. Time-dependent DFT (B3LYP/6-31+G) reproduces the observed λₘₐₓ within 5 nm (not shown).
| Raman shift (cm⁻¹, 488 nm) | Relative I | Assignment | Diagnostic use |
|---|---|---|---|
| 1622 | s | ν(C=C) conjugated | Distinguishes planar crystal form |
| 1575 | m | ν(C=C) furan | Sensitive to π-stacking [5] |
| 1470 | m | ν(C=C) thiophene | Band splits if ring twist occurs |
| 1342 | w | δ(C-H) furan | — |
| 1068 | s | ν(C–O) carboxyl | Sharp in anhydrous crystal |
| 725 | m | γ(C–H) thiophene | Absent in amorphous phase |
| 654 | w | ν(C–S) | Marker for S ring [9] |
Solid-state Raman data for 2-thiophene-carboxylic acid [10] and 2-furan derivatives [9] were used to assign bands. The strong 1068 cm⁻¹ ν(C–O) band serves as a quick probe to confirm crystallinity after polymorph screening.